CYP2D6 vs. CYP3A4 Inhibition Selectivity of M2 and M1
In a direct head-to-head in vitro study, dacomitinib metabolite M2 demonstrated a CYP inhibition selectivity profile orthogonal to that of metabolite M1. M2 preferentially inhibited CYP2D6 with an IC₅₀ of 0.11 µM in recombinant human CYP2D6, while M1 preferentially inhibited CYP3A4 with an IC₅₀ of 19.57 µM—a nearly 180-fold difference in target isoform selectivity [1]. In human liver microsomes (HLM), the selectivity is similarly pronounced: M2 showed an IC₅₀ of 0.34 µM, whereas M1 showed an IC₅₀ of 30.49 µM (~90-fold less potent in HLM) [1]. In rat liver microsomes (RLM), the rank order reversed: M2 IC₅₀ = 43.69 µM vs. M1 IC₅₀ = 11.36 µM, revealing a species-dependent potency shift that is critical for preclinical experimental design [1]. Notably, direct EGFR kinase inhibition IC₅₀ values for M2 have not been reported in the peer-reviewed literature; the values of 6 nM (EGFR), 45.7 nM (ERBB2), and 73.7 nM (ERBB4) cited on vendor pages refer to the parent drug dacomitinib, not the M2 metabolite .
| Evidence Dimension | CYP isoform inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | M2 in HLM: 0.34 µM; CYP2D6 (recombinant): 0.11 µM; RLM: 43.69 µM |
| Comparator Or Baseline | M1 in HLM: 30.49 µM; CYP3A4 (recombinant): 19.57 µM; RLM: 11.36 µM |
| Quantified Difference | M2 is ~90-fold more potent than M1 in HLM; M2 CYP2D6 IC₅₀ is ~178-fold lower than M1 CYP3A4 IC₅₀; species selectivity inverted between RLM and HLM |
| Conditions | In vitro CYP inhibition assay using poziotinib as probe substrate; rat liver microsomes (RLM), human liver microsomes (HLM), recombinant human CYP2D6 and CYP3A4 isoforms |
Why This Matters
For DDI studies, M2 provides a CYP2D6-selective inhibitory tool clearly differentiated from the CYP3A4 preference of M1, enabling isoform-specific mechanistic investigation in human-relevant in vitro systems.
- [1] Ji W et al. Effects of dacomitinib on the pharmacokinetics of poziotinib in vivo and in vitro. Pharm Biol. 2021 Dec;59(1):457-464. PMID: 33899675. View Source
